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Compound of Interest

Compound Name: 2-Morpholinopyrimidine-4,6-diol

Cat. No.: B1352951 Get Quote

Head-to-Head Comparison: 2-
Morpholinopyrimidine-4,6-diol and Methotrexate
A comprehensive guide for researchers, scientists, and drug development professionals.

In the landscape of therapeutic agent development, particularly in the realms of oncology and

immunology, a thorough comparison of novel compounds against established drugs is critical.

This guide provides a head-to-head comparison of the chemical entity 2-
Morpholinopyrimidine-4,6-diol and the widely used drug, Methotrexate.

It is important to note at the outset that publicly available experimental data on the biological

activity of 2-Morpholinopyrimidine-4,6-diol is scarce. Much of the available research focuses

on derivatized forms of the morpholinopyrimidine scaffold, which exhibit a range of biological

activities. Therefore, a direct, data-driven comparison with the extensively studied methotrexate

is challenging. This guide will present a comprehensive overview of methotrexate,

complemented by the available information on the broader class of morpholinopyrimidine

derivatives to infer the potential therapeutic avenues for 2-Morpholinopyrimidine-4,6-diol.

Chemical Structure and Properties
A fundamental comparison begins with the molecular structure of each compound, which

dictates its physicochemical properties and biological interactions.
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Feature
2-Morpholinopyrimidine-
4,6-diol

Methotrexate

Chemical Formula C₈H₁₁N₃O₃ C₂₀H₂₂N₈O₅

Molecular Weight 197.19 g/mol 454.44 g/mol

Structure

Key Features

Pyrimidine core with a

morpholine substituent and

two hydroxyl groups.

A pteridine ring, p-

aminobenzoic acid, and

glutamic acid. It is a structural

analog of folic acid.[1]

Mechanism of Action
The therapeutic effects of a drug are defined by its mechanism of action at the molecular level.

Methotrexate has a well-elucidated and complex mechanism, while the mechanism of 2-
Morpholinopyrimidine-4,6-diol remains to be specifically determined.

Methotrexate: A Multi-Faceted Inhibitor
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate

reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate.[2][3]

Tetrahydrofolate is essential for the de novo synthesis of purines and thymidylate, which are

the building blocks of DNA and RNA.[2][3] By blocking this pathway, methotrexate interferes

with DNA synthesis, repair, and cellular replication, making it a potent agent against rapidly

proliferating cells, such as cancer cells.[3]

In the context of autoimmune diseases like rheumatoid arthritis, the anti-inflammatory effects of

methotrexate are thought to be mediated by additional mechanisms, including:

Inhibition of T-cell activation and other immunomodulatory effects.

Increased adenosine levels, which have anti-inflammatory properties.[4][5]

Inhibition of transmethylation reactions, impacting various cellular processes.[4]
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Fig. 1: Simplified signaling pathway of Methotrexate.

2-Morpholinopyrimidine-4,6-diol: A Potential Anti-
Inflammatory and Anticancer Agent
While direct evidence for 2-Morpholinopyrimidine-4,6-diol is lacking, studies on its

derivatives suggest potential mechanisms of action. Pyrimidine derivatives are known to exhibit

a wide range of biological activities, including anticancer and anti-inflammatory effects.

Anticancer Potential: Several studies have reported the synthesis of novel

morpholinopyrimidine derivatives with antiproliferative activity against various cancer cell

lines.[1] For instance, certain derivatives have been shown to act as dual PI3K/mTOR

inhibitors, a key pathway in cancer cell growth and survival.

Anti-inflammatory Potential: Research has also focused on the anti-inflammatory properties

of morpholinopyrimidine derivatives.[2][3] Some of these compounds have been shown to

inhibit the production of nitric oxide (NO) and the expression of inflammatory mediators like

iNOS and COX-2 in macrophage cell lines.[2][3][5]
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Fig. 2: Hypothetical anti-inflammatory mechanism of a morpholinopyrimidine derivative.

Efficacy and Performance Data
Quantitative data on the efficacy of 2-Morpholinopyrimidine-4,6-diol is not available. For

methotrexate, a vast body of clinical and preclinical data exists.

Methotrexate: Clinical Efficacy
Indication Efficacy Measures Notes

Rheumatoid Arthritis

Significant improvement in

ACR20, ACR50, and ACR70

response rates. Reduces joint

damage and improves physical

function.

Considered a first-line therapy.

Psoriasis

Effective in managing severe,

recalcitrant, disabling

psoriasis.

Various Cancers

Used in combination

chemotherapy for leukemias,

lymphomas, breast cancer, etc.

Efficacy is dose and cancer-

type dependent.

Pharmacokinetics and Metabolism
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The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is crucial for

determining its dosing regimen and potential for drug-drug interactions.

Methotrexate: ADME Profile
Parameter Description

Bioavailability
Variable, generally around 60% for oral

administration at low doses.

Distribution Approximately 50% bound to plasma proteins.

Metabolism
Metabolized in the liver and intracellularly to

polyglutamated forms.[6]

Elimination Half-life
3-10 hours for low doses; 8-15 hours for high

doses.[6]

Excretion Primarily excreted in the urine.[6]

Information on the pharmacokinetic properties of 2-Morpholinopyrimidine-4,6-diol is not

publicly available.

Toxicity and Adverse Effects
Safety is a paramount concern in drug development. Methotrexate is associated with a well-

documented profile of adverse effects.

Methotrexate: Common Adverse Effects
Gastrointestinal: Nausea, vomiting, diarrhea, stomatitis.

Hematological: Myelosuppression (anemia, leukopenia, thrombocytopenia).

Hepatic: Elevated liver enzymes, and with long-term use, fibrosis and cirrhosis.

Pulmonary: Pneumonitis.

Dermatological: Rash, alopecia.

Renal: Nephrotoxicity at high doses.
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The toxicity profile of 2-Morpholinopyrimidine-4,6-diol has not been reported.

Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific

findings.

Experimental Workflow for Evaluating a Novel Anti-
inflammatory Compound
The following diagram outlines a general workflow for the preclinical evaluation of a compound

like a morpholinopyrimidine derivative for its anti-inflammatory potential.
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Fig. 3: General experimental workflow for preclinical anti-inflammatory drug discovery.

Protocol for In Vitro Anti-inflammatory Assay (Example):

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with

10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Cell Viability Assay: Cells are seeded in a 96-well plate and treated with varying

concentrations of the test compound for 24 hours. Cell viability is assessed using the MTT

assay.

Nitric Oxide (NO) Production Assay: Cells are pre-treated with the test compound for 1 hour,

followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The

concentration of nitrite in the culture supernatant is measured using the Griess reagent.

Western Blot Analysis: Cells are treated as described above. Cell lysates are prepared, and

proteins are separated by SDS-PAGE. The expression levels of iNOS, COX-2, and other

relevant proteins are determined using specific primary and secondary antibodies.

Conclusion
Methotrexate remains a cornerstone in the treatment of various cancers and autoimmune

diseases, with a well-established efficacy and safety profile. Its mechanisms of action are

complex and continue to be elucidated.

2-Morpholinopyrimidine-4,6-diol, in its own right, is a largely uncharacterized compound in

the public domain. However, the broader family of morpholinopyrimidine derivatives has shown

promise in preclinical studies as potential anti-inflammatory and anticancer agents. Future

research is warranted to synthesize and evaluate 2-Morpholinopyrimidine-4,6-diol
specifically, to determine its biological activities, mechanism of action, and therapeutic

potential. A direct comparison with methotrexate would only become meaningful following

extensive preclinical and clinical investigation of this compound. Researchers interested in this

chemical scaffold may find the existing literature on its derivatives a valuable starting point for

further drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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